molecular formula C11H11ClO3 B14599183 4-(Chlorocarbonyl)phenyl butanoate CAS No. 61096-97-7

4-(Chlorocarbonyl)phenyl butanoate

Cat. No.: B14599183
CAS No.: 61096-97-7
M. Wt: 226.65 g/mol
InChI Key: WKAGYCUGWKXUFM-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)phenyl butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a chlorocarbonyl group attached to a phenyl ring, which is further connected to a butanoate group. Its unique structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing esters, including 4-(Chlorocarbonyl)phenyl butanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. For this compound, the reaction typically involves the following steps:

    Preparation of the acid chloride: The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

    Esterification: The acid chloride is then reacted with butanol in the presence of a base, such as pyridine, to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorocarbonyl)phenyl butanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to form the corresponding carboxylic acid and alcohol.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄), the ester can be reduced to form an alcohol.

    Substitution: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: Amides.

Scientific Research Applications

4-(Chlorocarbonyl)phenyl butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of perfumes and flavoring agents due to its ester structure.

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)phenyl butanoate involves its ability to undergo nucleophilic acyl substitution reactions. The chlorocarbonyl group is highly reactive and can be attacked by nucleophiles, leading to the formation of various derivatives. This reactivity makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with a simpler structure, used as a solvent.

    Methyl butanoate: An ester with a fruity odor, used in flavoring agents.

    Isopropyl butanoate: Similar ester structure, used in perfumes.

Uniqueness

4-(Chlorocarbonyl)phenyl butanoate is unique due to the presence of the chlorocarbonyl group attached to a phenyl ring. This structure imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial production.

Properties

CAS No.

61096-97-7

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

(4-carbonochloridoylphenyl) butanoate

InChI

InChI=1S/C11H11ClO3/c1-2-3-10(13)15-9-6-4-8(5-7-9)11(12)14/h4-7H,2-3H2,1H3

InChI Key

WKAGYCUGWKXUFM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

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